(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Reduction: 1-(4-AMINOBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROBENZOYL)-4-(4-METHOXYPHENYL)PIPERAZINE
- 1-(4-CHLOROBENZOYL)-4-(4-FLUOROPHENYL)PIPERAZINE
Uniqueness
1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both a nitro group and a chlorobenzoyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
330467-93-1 |
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Molecular Formula |
C17H16ClN3O3 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
(4-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-3-1-13(2-4-14)17(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h1-8H,9-12H2 |
InChI Key |
QQZVTFHMHOZHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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